3-Hydroxy-2-oxo(2,3-13C2)propanoic acid

Catalog No.
S1491937
CAS No.
131000-16-3
M.F
C3H4O4
M. Wt
106.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-2-oxo(2,3-13C2)propanoic acid

CAS Number

131000-16-3

Product Name

3-Hydroxy-2-oxo(2,3-13C2)propanoic acid

IUPAC Name

3-hydroxy-2-oxo(2,3-13C2)propanoic acid

Molecular Formula

C3H4O4

Molecular Weight

106.05 g/mol

InChI

InChI=1S/C3H4O4/c4-1-2(5)3(6)7/h4H,1H2,(H,6,7)/i1+1,2+1

InChI Key

HHDDCCUIIUWNGJ-ZDOIIHCHSA-N

SMILES

C(C(=O)C(=O)O)O

Synonyms

3-Hydroxy-2-oxopropanoic-2,3-13C2 Acid; [2,3-13C2]-3-Hydroxypyruvic Acid;

Canonical SMILES

C(C(=O)C(=O)O)O

Isomeric SMILES

[13CH2]([13C](=O)C(=O)O)O

3-Hydroxy-2-oxo(2,3-13C2)propanoic acid (CAS 131000-16-3), commonly referred to as [2,3-13C2]hydroxypyruvate, is a highly specialized stable isotope-labeled biochemical precursor. In industrial and laboratory biocatalysis, hydroxypyruvate serves as an irreversible two-carbon (glycolyl) donor for transketolase enzymes, driving carbon-carbon bond formation to completion via decarboxylation [1]. The specific 13C enrichment at the C2 and C3 positions ensures that the entire transferred ketol group is isotopically labeled, making it an essential reagent for the chemoenzymatic synthesis of [1,2-13C2]-labeled ketoses, rare sugars, and metabolic tracers used in high-resolution NMR spectroscopy [1].

Substituting [2,3-13C2]hydroxypyruvate with natural-abundance hydroxypyruvate or alternative labeled donors like [U-13C6]fructose-6-phosphate fundamentally compromises downstream analytical utility and synthetic yield. While natural-abundance hydroxypyruvate supports the same enzymatic kinetics, it yields NMR-silent products, preventing the tracing of carbon fluxes or the measurement of 13C-13C J-couplings necessary for structural elucidation [1]. Conversely, using conventional labeled sugar phosphates (e.g., [13C]fructose-6-phosphate) as donors results in reversible, equilibrium-limited reactions that complicate product purification and lower overall yields [1]. Furthermore, the specific [2,3-13C2] labeling pattern is precisely engineered to maximize isotope atom economy, as the C1 position is inherently lost as CO2 during the transketolase reaction, making fully labeled [U-13C3] analogs financially inefficient.

Thermodynamic Driving Force in Transketolase Synthesis

In transketolase-catalyzed syntheses, the choice of donor substrate dictates the reaction equilibrium. When using standard donors like fructose-6-phosphate (F6P), the reaction is reversible, typically reaching an equilibrium that limits product yield. In contrast, hydroxypyruvate undergoes decarboxylation upon cleavage, rendering the transfer of the glycolyl group completely irreversible [1]. This shifts the thermodynamic equilibrium entirely toward product formation, enabling near-complete conversion of the acceptor aldose to the corresponding ketose without requiring complex downstream separation of unreacted starting materials [1].

Evidence DimensionMaximum thermodynamic conversion yield
Target Compound Data>95% conversion (irreversible decarboxylation)
Comparator Or BaselineFructose-6-phosphate (~50% equilibrium-limited conversion)
Quantified Difference>45% increase in theoretical yield
ConditionsTransketolase-catalyzed glycolyl transfer in vitro

Irreversible kinetics eliminate the need for complex product-reactant separations, significantly reducing purification costs and time in the synthesis of rare labeled sugars.

Optimal Atom Efficiency for Label Transfer

During the transketolase reaction, the C1 carboxylate group of hydroxypyruvate is released as CO2, while the C2 and C3 atoms are transferred to the acceptor molecule. Utilizing [U-13C3]hydroxypyruvate results in the unavoidable loss of a 13C atom as 13CO2, representing a 33% waste of the isotopic label [1]. By specifically employing [2,3-13C2]hydroxypyruvate, 100% of the 13C atoms present in the precursor are incorporated into the final target molecule (e.g., [1,2-13C2]xylulose) [1]. This targeted labeling strategy maximizes the atom economy of the expensive 13C isotope.

Evidence DimensionIsotope incorporation efficiency (13C atoms retained / 13C atoms in donor)
Target Compound Data100% (2 of 2 13C atoms transferred)
Comparator Or Baseline[U-13C3]hydroxypyruvate (66.7% - 2 of 3 13C atoms transferred)
Quantified Difference33.3% improvement in isotope atom economy
ConditionsTransketolase-mediated synthesis

Procurement of specifically labeled [2,3-13C2] precursors prevents the financial waste associated with losing expensive 13C isotopes as off-gas during synthesis.

Enabling High-Resolution 13C-13C J-Coupling Analysis

The synthesis of carbohydrates using unlabeled hydroxypyruvate yields products that rely on natural abundance (1.1%) 13C for NMR analysis, which is insufficient for multidimensional NMR studies of metabolic flux. By utilizing [2,3-13C2]hydroxypyruvate, the resulting ketoses possess adjacent 13C labels at the C1 and C2 positions [1]. This contiguous labeling introduces strong scalar 13C-13C J-couplings, which are critical for distinguishing the newly transferred carbon unit from background cellular metabolites in complex mixtures and for precise structural elucidation of sugar anomerization states [1].

Evidence Dimension13C-13C scalar coupling detection
Target Compound DataStrong adjacent 13C-13C J-coupling signals present
Comparator Or BaselineUnlabeled hydroxypyruvate (No detectable 13C-13C coupling)
Quantified DifferenceBinary enabling of multidimensional 13C-13C correlation NMR
Conditions13C NMR spectroscopy of synthesized ketoses

Contiguous 13C labeling is mandatory for advanced NMR techniques used in metabolic flux analysis and structural biology, making unlabeled analogs useless for these specific analytical applications.

Chemoenzymatic Synthesis of Rare Labeled Sugars

Ideal as the primary donor substrate for transketolase-mediated production of [1,2-13C2]-labeled pentuloses, heptuloses, and deoxy-ketoses, where irreversible kinetics ensure high yields and simplified purification [1].

Metabolic Flux Analysis (MFA)

Used to generate specifically labeled metabolic intermediates that can be tracked via 13C NMR to map carbon partitioning in pentose phosphate and Calvin cycle pathways, relying on the contiguous 13C labels for signal resolution against complex biological backgrounds [1].

Structural Biology and Anomerization Studies

Essential for synthesizing labeled carbohydrates used in NMR studies to determine furanose/pyranose equilibrium ratios and ring-opening kinetics, utilizing the strong 13C-13C J-couplings provided by the [2,3-13C2] precursor [1].

XLogP3

-1

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